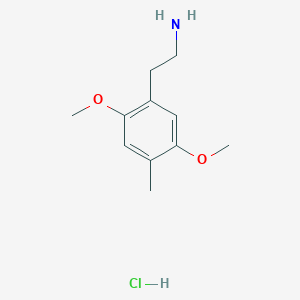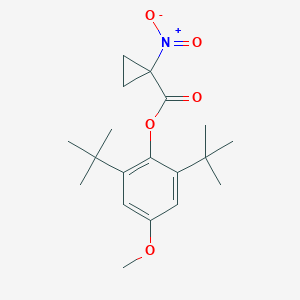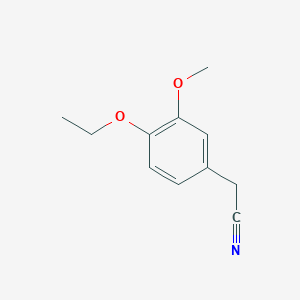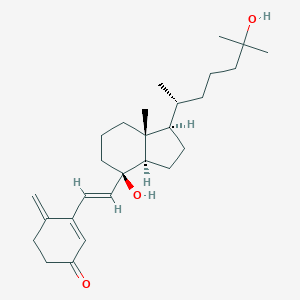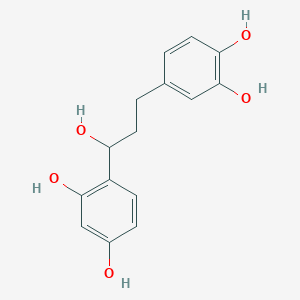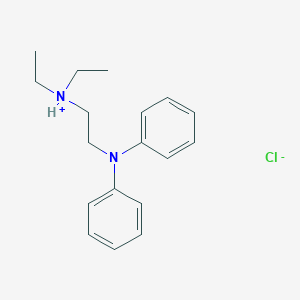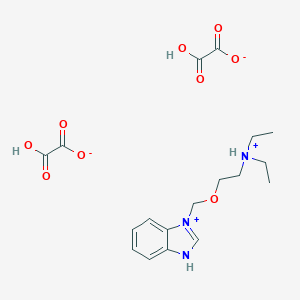![molecular formula C19H19NO4 B027255 Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate CAS No. 615264-52-3](/img/structure/B27255.png)
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate and related compounds often involves multi-step processes from acetoacetic esters, leading to the formation of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and pyranones, through reactions with carbocyclic and heterocyclic 1,3-diketones (Selič, Grdadolnik, & Stanovnik, 1997); (Ornik, Čadež, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-hydroxyimino-3-phenyl-propionate, has been characterized by various spectroscopic techniques and confirmed by X-ray crystal structure analysis, revealing insights into their crystalline forms and intermolecular interactions (Li, Zhen, Han, & Liu, 2009).
Chemical Reactions and Properties
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate undergoes various chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions are facilitated by its functional groups, which participate in nucleophilic additions, cyclizations, and other transformations crucial for synthesizing pharmacologically relevant molecules (Gein, Bobrovskaya, Kovtonogova, Belonogova, Danilov, Nasakin, & Kazantseva, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of this compound in various solvents and conditions. These properties are determined through analytical techniques, including spectroscopy and crystallography, providing a basis for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate in chemical syntheses. Studies on its reactions with amines, hydrazines, and other nucleophiles have shown its versatility in producing a range of biologically active molecules and intermediates for further chemical transformations (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : The compound has been used in the synthesis and structural analysis of various chemical structures. For instance, Drewes et al. (1992) utilized a related compound for the resolution of racemic hydroxy-methylene-phenylpropanoic acid, demonstrating its utility in synthesis and configuration assignment Drewes et al., 1992.
Preparation of Heterocyclic Systems : It has also been used in the preparation of heterocyclic systems. Selič et al. (1997) explored its use in synthesizing various heterocyclic compounds, indicating its role in the development of new chemical entities Selič et al., 1997.
Cytotoxicity Studies : Basu Baul et al. (2009) involved the compound in studies related to anticancer drugs, investigating its cytotoxicity against human tumor cell lines. This suggests potential applications in cancer research Basu Baul et al., 2009.
Analytical Techniques : The compound has also been used in analytical chemistry. Hu et al. (1996) studied its behavior using electrospray-ionization mass spectrometry, indicating its application in advanced analytical methodologies Hu et al., 1996.
Sensory Applications : In 2020, Suryanti et al. demonstrated its use in developing colorimetric sensors for oxyanions, highlighting its potential in chemical sensing technologies Suryanti et al., 2020.
Synthetic Modifications : The compound's utility in modifying the side chain of taxol, a significant chemotherapeutic agent, was investigated by Davis and Reddy (1994), showcasing its relevance in drug development Davis & Reddy, 1994.
Antimicrobial Activity : Vyas et al. (2009) researched the antimicrobial activity of coumarin derivatives of the compound, indicating its potential use in developing new antimicrobial agents Vyas et al., 2009.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



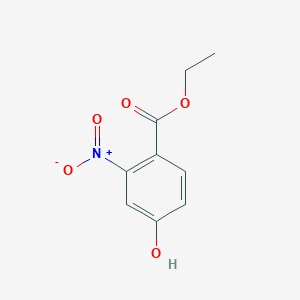
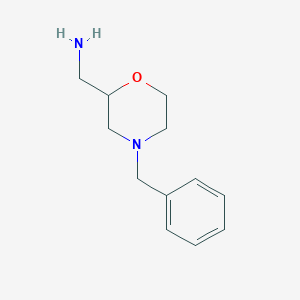

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
